molecular formula C23H18N6 B11070123 7-(2,3-dihydro-1H-indol-1-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(2,3-dihydro-1H-indol-1-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11070123
M. Wt: 378.4 g/mol
InChI Key: ZKWSSJFBYNQFNG-UHFFFAOYSA-N
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Description

“7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole moiety, a naphthylmethyl group, and a triazolopyrimidine core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Naphthylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction to introduce the naphthylmethyl group.

    Construction of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, “7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE” may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of “7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-PHENYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE
  • 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-BENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE

Uniqueness

The uniqueness of “7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(1-NAPHTHYLMETHYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE” lies in its specific structural features, such as the naphthylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H18N6

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-3-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C23H18N6/c1-3-10-19-16(6-1)8-5-9-18(19)14-29-23-21(26-27-29)22(24-15-25-23)28-13-12-17-7-2-4-11-20(17)28/h1-11,15H,12-14H2

InChI Key

ZKWSSJFBYNQFNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3N=NN4CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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